N-(2-chlorobenzyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
CAS No.: 863460-31-5
VCID: VC6866500
Molecular Formula: C19H14ClFN6OS
Molecular Weight: 428.87
* For research use only. Not for human or veterinary use.
![N-(2-chlorobenzyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide - 863460-31-5](/images/structure/VC6866500.png)
Description |
N-(2-chlorobenzyl)-2-((3-(4-fluorophenyl)-3H- triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a complex organic compound featuring a triazolopyrimidine core linked to a chlorobenzyl group and a fluorobenzyl moiety. This unique configuration makes it a subject of interest in medicinal chemistry due to its potential biological activities and applications in drug development. Biological ActivitiesWhile specific biological activity data for N-(2-chlorobenzyl)-2-((3-(4-fluorophenyl)-3H- triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is limited, compounds with similar triazolopyrimidine structures have shown promising activities in various fields, including kinase inhibition. The presence of a triazolopyrimidine ring suggests potential applications in drug development, particularly in targeting kinase enzymes involved in disease pathways. Research Findings
Future DirectionsFurther research is needed to fully explore the biological activities and potential therapeutic applications of N-(2-chlorobenzyl)-2-((3-(4-fluorophenyl)-3H- triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide. This includes in vitro and in vivo studies to assess its efficacy and safety as a potential drug candidate. |
||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 863460-31-5 | ||||||||||
Product Name | N-(2-chlorobenzyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide | ||||||||||
Molecular Formula | C19H14ClFN6OS | ||||||||||
Molecular Weight | 428.87 | ||||||||||
IUPAC Name | N-[(2-chlorophenyl)methyl]-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | ||||||||||
Standard InChI | InChI=1S/C19H14ClFN6OS/c20-15-4-2-1-3-12(15)9-22-16(28)10-29-19-17-18(23-11-24-19)27(26-25-17)14-7-5-13(21)6-8-14/h1-8,11H,9-10H2,(H,22,28) | ||||||||||
Standard InChIKey | LERHQXUXIJSIDO-UHFFFAOYSA-N | ||||||||||
SMILES | C1=CC=C(C(=C1)CNC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)Cl | ||||||||||
Solubility | not available | ||||||||||
PubChem Compound | 18554524 | ||||||||||
Last Modified | Aug 18 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume